(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate
Overview
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate is a heterocyclic compound that contains a benzotriazine ring system
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain.
Mode of Action
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode
Biochemical Pathways
The inhibition of AChE and BuChE by (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate affects the cholinergic pathway . Normally, AChE and BuChE break down acetylcholine into choline and acetate. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Result of Action
The result of the action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate is an increase in acetylcholine levels in the brain due to the inhibition of AChE and BuChE . This can lead to improved cognitive function, making the compound a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate typically involves the reaction of 4-oxo-1,2,3-benzotriazine with propanoic acid derivatives under specific conditions. One common method includes the use of esterification reactions where the benzotriazine derivative is reacted with propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The benzotriazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted benzotriazine derivatives.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Indole Derivatives: Indole compounds share some structural similarities and are widely studied for their pharmacological properties.
Triazole Derivatives: Triazole compounds are another class of heterocycles with significant biological and chemical applications.
Uniqueness
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl propanoate is unique due to its specific benzotriazine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-10(15)17-7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEBAIZPADAJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCN1C(=O)C2=CC=CC=C2N=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323270 | |
Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815133 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
453535-93-8 | |
Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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